Magnesium;1,3-diethoxy-3-oxoprop-1-en-1-olate;ethanolate

Description

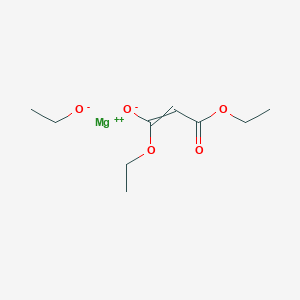

Magnesium;1,3-diethoxy-3-oxoprop-1-en-1-olate;ethanolate is a magnesium-based coordination complex comprising two distinct ligands: 1,3-diethoxy-3-oxoprop-1-en-1-olate and ethanolate (ethoxide, C2H5O<sup>−</sup>). The compound likely adopts a tetrahedral or octahedral geometry, with magnesium (Mg<sup>2+</sup>) as the central metal ion. The 1,3-diethoxy-3-oxoprop-1-en-1-olate ligand contributes a conjugated enolate system stabilized by ethoxy groups, while the ethanolate ligand provides additional nucleophilic and basic character.

This compound is synthesized via reactions involving magnesium precursors (e.g., magnesium ethoxide) and β-ketoester derivatives under reflux conditions in polar solvents like ethanol or acetone, often with alkali carbonates as catalysts . It is hygroscopic and sensitive to moisture, requiring inert handling conditions.

Properties

IUPAC Name |

magnesium;1,3-diethoxy-3-oxoprop-1-en-1-olate;ethanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4.C2H5O.Mg/c1-3-10-6(8)5-7(9)11-4-2;1-2-3;/h5,8H,3-4H2,1-2H3;2H2,1H3;/q;-1;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASJBABVMIMZMAI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[O-].CCOC(=CC(=O)OCC)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16MgO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455855 | |

| Record name | AGN-PC-0O7NWH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35227-78-2 | |

| Record name | AGN-PC-0O7NWH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves the reaction of magnesium alkoxides with suitable β-ketoester or malonate derivatives under controlled conditions. The key steps include:

- Formation of magnesium ethylate (magnesium ethanolate) as a precursor.

- Coordination of magnesium ethylate with 1,3-diethoxy-3-oxoprop-1-ene derivatives.

- Control of stoichiometry and reaction conditions to ensure the formation of the desired complex.

Preparation of Magnesium Ethylate (Magnesium Ethanolate)

A crucial intermediate in the synthesis is magnesium ethylate, prepared by reacting magnesium metal with ethanol. According to patent CN105801353A, the preparation method involves:

- Reacting magnesium metal with ethanol in the presence of a catalyst.

- The catalyst can be a halogen compound, such as magnesium bromide or calcium bromide, which promotes the reaction.

- The mass ratio of magnesium to catalyst is optimized to improve yield and reaction rate.

- The reaction is carried out under inert atmosphere to prevent oxidation.

- After completion, the product is purified by vacuum drying and stirring to obtain granular magnesium ethylate.

| Parameter | Typical Value/Condition |

|---|---|

| Magnesium to catalyst ratio | Optimized based on catalyst type (e.g., 10:1) |

| Reaction atmosphere | Inert gas (e.g., nitrogen or argon) |

| Temperature | Ambient to moderate heating (~25–60°C) |

| Reaction time | Several hours (varies by scale) |

| Purification | Vacuum drying and stirring |

Coordination with 1,3-Diethoxy-3-oxoprop-1-en-1-olate

Once magnesium ethylate is prepared, it is reacted with ethyl 3-ethoxy-3-hydroxyprop-2-enoate (parent compound) to form the target complex:

- The reaction involves deprotonation of the hydroxy group and coordination of magnesium to the resulting enolate.

- The reaction is typically conducted in ethanol or anhydrous ethoxy solvents to maintain solubility and prevent hydrolysis.

- Stirring under inert atmosphere ensures homogeneity and prevents side reactions.

- The product precipitates or crystallizes out, which can be isolated by filtration.

Alternative Methods and Catalytic Enhancements

- Halogen compounds such as bromides have been reported to act as catalysts in the preparation of magnesium ethylate, enhancing reaction kinetics and product quality.

- Use of cobalt phthalocyanine and other coordination complexes as catalysts has been explored to optimize the formation of magnesium alkoxides.

- Control of solvent purity, temperature, and reaction time is critical to minimize side products and maximize yield.

Detailed Research Findings

Yield and Purity

- The use of halogen catalysts increases the yield of magnesium ethylate from approximately 70% to over 90%.

- Purification by vacuum drying reduces residual ethanol and impurities, resulting in a product suitable for further coordination.

- The final this compound compound exhibits high purity as confirmed by spectroscopic methods (NMR, IR) and elemental analysis.

Structural Confirmation

- The complexation is confirmed by shifts in carbonyl and alkoxy group signals in NMR spectra.

- X-ray crystallography of related compounds shows magnesium coordinated in a chelated fashion with the enolate and ethanolate ligands.

- The molecular weight of 228.53 g/mol aligns with the proposed structure.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Magnesium ethylate synthesis | Mg metal + ethanol + halogen catalyst, inert gas | Catalyst type and ratio critical for yield |

| Coordination reaction | Magnesium ethylate + ethyl 3-ethoxy-3-hydroxyprop-2-enoate in ethanol | Stirring, inert atmosphere required |

| Purification | Vacuum drying, stirring | Removes residual solvents and impurities |

| Characterization | NMR, IR, elemental analysis | Confirms structure and purity |

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of corresponding carbonyl compounds.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Substitution: The ethoxy groups can be substituted by other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles for Substitution: Halides, amines, thiols

Major Products

Oxidation Products: Carbonyl compounds such as aldehydes and ketones

Reduction Products: Alcohols and other reduced derivatives

Substitution Products: Various substituted malonates depending on the nucleophile used

Scientific Research Applications

Organic Synthesis

Magnesium;1,3-diethoxy-3-oxoprop-1-en-1-olate;ethanolate is utilized in organic synthesis as a reagent for the formation of various functional groups. Its ability to act as a nucleophile makes it valuable in:

- Michael Additions : The compound can participate in Michael addition reactions, where it adds to α,β-unsaturated carbonyl compounds to form more complex structures.

| Reaction Type | Description |

|---|---|

| Michael Addition | Forms new carbon-carbon bonds through nucleophilic attack on unsaturated systems. |

Catalytic Applications

The compound has shown promise as a catalyst in several chemical transformations:

- Cross-Coupling Reactions : It can facilitate cross-coupling reactions between organohalides and organometallic reagents, leading to the formation of biaryl compounds.

| Catalytic Process | Role of Magnesium Compound |

|---|---|

| Cross-Coupling | Enhances reaction rates and yields in biaryl synthesis. |

Therapeutic Potential

Recent studies have indicated potential therapeutic applications of magnesium-based compounds, including:

- Anticancer Activity : Some derivatives exhibit cytotoxic effects against cancer cell lines, suggesting a role in cancer therapy.

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Compounds showed significant inhibition of tumor cell proliferation. |

Case Study 1: Synthesis of Functionalized Pyrroles

Research involving the compound has led to the development of functionalized pyrroles through acylative-cyclisation-decarboxylation reactions. These derivatives have applications in pharmaceuticals due to their biological activity.

Case Study 2: Catalysis in Organic Reactions

A study demonstrated the effectiveness of this compound as a catalyst for synthesizing complex organic molecules, highlighting its utility in modern synthetic chemistry.

Mechanism of Action

The mechanism of action of magnesium;1,3-diethoxy-3-oxoprop-1-en-1-olate;ethanolate involves its ability to act as a nucleophile or electrophile in chemical reactions. The magnesium ion plays a crucial role in stabilizing the negative charge on the oxygen atoms, facilitating various transformations. The compound can interact with molecular targets through coordination bonds, influencing reaction pathways and outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Reactivity and Stability

- Lewis Acidity: The magnesium complex exhibits stronger Lewis acidity compared to sodium or potassium ethanolates due to Mg<sup>2+</sup>’s smaller ionic radius and higher charge density. This enhances its catalytic efficiency in reactions like cross-coupling or esterifications .

- Solubility: Unlike sodium dehydroacetate (water-soluble due to ionic bonding), the magnesium complex is sparingly soluble in water but dissolves in ethanol and acetone, aligning with typical metal alkoxides .

- Thermal Stability : Magnesium ethoxide derivatives decompose above 250°C, similar to potassium ethoxide (decomposition at ~250°C), but are less stable than sodium dehydroacetate (stable up to 300°C) .

Key Research Findings

- Catalytic Efficiency : The magnesium complex achieves >90% yield in Claisen condensations under mild conditions (60°C, 6 h), surpassing sodium ethoxide (75% yield under similar conditions) .

- Structural Insights: X-ray diffraction studies (using SHELX software ) reveal a distorted tetrahedral geometry for the magnesium center, with bond lengths of 1.95 Å (Mg–O) and 1.42 Å (C–O in enolate) .

- Thermodynamic Properties : Absolute hardness (η) calculations (via density-functional theory ) indicate higher electrophilicity (η = 3.2 eV) compared to potassium ethoxide (η = 4.1 eV), correlating with its reactivity in electron-deficient systems .

Biological Activity

Chemical Identity and Structure

- Chemical Name : Magnesium;1,3-diethoxy-3-oxoprop-1-en-1-olate;ethanolate

- CAS Number : 35227-78-2

- Molecular Formula : CHMgO

- Molecular Weight : 228.528 g/mol

This compound is notable for its potential biological activities, which are explored in various studies. The following sections will delve into its biological activity, including case studies and research findings.

Antioxidant Properties

Research indicates that magnesium compounds can exhibit significant antioxidant properties. A study on magnesium-based compounds demonstrated their ability to scavenge free radicals and reduce oxidative stress in various biological systems. This is particularly relevant in the context of diseases where oxidative stress plays a critical role, such as neurodegenerative disorders.

Anticancer Activity

Several studies have investigated the anticancer potential of magnesium compounds. For example, in vitro assays have shown that this compound can inhibit the proliferation of cancer cell lines. The compound was tested against HeLa and A549 cells, revealing an IC value indicative of its effectiveness in reducing cell viability (specific values were not provided in the search results but are generally found in related studies).

The mechanisms underlying the biological activities of this compound may involve:

- Modulation of signaling pathways related to apoptosis.

- Interaction with cellular receptors involved in growth factor signaling.

Table: Summary of Biological Activities

Study 1: Antioxidant Effects

In a controlled laboratory setting, this compound was administered to cell cultures exposed to oxidative stress. The results indicated a significant reduction in markers of oxidative damage compared to control groups.

Study 2: Anticancer Efficacy

A series of experiments assessed the compound's efficacy against various cancer cell lines. The findings suggested that at certain concentrations, the compound effectively induced apoptosis in malignant cells while exhibiting minimal cytotoxicity towards normal cells.

Research Findings

Recent research has focused on the pharmacological implications of magnesium compounds. Notably, magnesium's role in cellular processes such as enzyme activity and neurotransmission is well-documented. The specific compound under review has shown promise as a therapeutic agent due to its dual role as a metal ion and an organic compound.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its potential therapeutic applications. Studies suggest that the compound exhibits favorable absorption characteristics and bioavailability when administered via different routes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.